

Applications of Bis(triphenylsilyl)chromate in Polymer Chemistry: Application Notes and Protocols

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Compound of Interest

Compound Name: *Bis(triphenylsilyl)chromate*

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Introduction

Bis(triphenylsilyl)chromate, $[(C_6H_5)_3SiO]_2CrO_2$, is an organometallic compound that has carved a niche in polymer chemistry, primarily as a catalyst for ethylene polymerization.^{[1][2]} Its applications often overlap with the broader class of Phillips-type catalysts, which are instrumental in the large-scale production of high-density polyethylene (HDPE).^[3] This document provides detailed application notes, experimental protocols, and quantitative data for the use of **bis(triphenylsilyl)chromate** in polymerization reactions, catering to researchers and scientists in relevant fields. The unique structure of this catalyst, featuring bulky triphenylsilyl groups, influences its catalytic activity and the properties of the resulting polymers.

Key Applications in Polymer Chemistry

The principal application of **bis(triphenylsilyl)chromate** in polymer chemistry is as a catalyst for the polymerization of ethylene.^[4] It can be utilized in both homogeneous (unsupported) and heterogeneous (supported) systems. When supported on materials like silica or silica-alumina, its catalytic activity is significantly enhanced.^[4] The resulting polyethylene exhibits a range of properties that can be controlled by adjusting reaction parameters.

Ethylene Polymerization

Bis(triphenylsilyl)chromate is an effective catalyst for the production of polyethylene.^[5] The unsupported catalyst demonstrates activity on its own, but its performance is markedly improved when deposited on a high-surface-area support.^[4] The use of a co-catalyst, such as an aluminum alkyl, further boosts its activity.^[4] This catalytic system allows for the control of polymer molecular weight, as indicated by the melt index, through variations in reaction temperature, the presence of hydrogen, the type of support, and the specific reducing agent used.^[4]

Experimental Protocols

Protocol 1: Synthesis of Bis(triphenylsilyl)chromate

This protocol is adapted from a patented process for the high-yield synthesis of **bis(triphenylsilyl)chromate**.^[6]

Materials:

- Triphenylchlorosilane
- Potassium dichromate
- Potassium hydroxide
- Glacial acetic acid
- Hexane
- Water

Equipment:

- 500 ml three-neck flask
- Stirrer
- Reflux condenser
- Filtration apparatus

- Vacuum oven

Procedure:

- To a 500 ml three-neck flask equipped with a stirrer and a reflux condenser, add 30 g of triphenylchlorosilane, 13 g of potassium dichromate, 3 g of potassium hydroxide, 60 ml of glacial acetic acid, and 80 ml of hexane.[6]
- Stir the reaction mixture at 50-60 °C for 5 hours.[6]
- After the reaction, filter the mixture to collect the solid product.[6]
- Wash the resulting solid sequentially with 140 ml of water, 70 ml of glacial acetic acid, and 70 ml of hexane.[6]
- Dry the washed product in a vacuum oven to obtain **bis(triphenylsilyl)chromate**. [6]

A similar procedure involves reacting triphenylsilanol with chromium trioxide in carbon tetrachloride.[1]

Protocol 2: Ethylene Polymerization using Unsupported **Bis(triphenylsilyl)chromate**

This protocol describes the polymerization of ethylene in a high-pressure autoclave using the neat catalyst.

Materials:

- **Bis(triphenylsilyl)chromate**
- Cyclohexane (dried)
- Ethylene (polymerization grade)
- Nitrogen (high purity)

Equipment:

- 300 ml stirred autoclave
- High-pressure gas charging system
- Temperature control system

Procedure:

- Charge 100 ml of dry cyclohexane into a dry, nitrogen-purged 300 ml stirred autoclave.
- Add 0.5 g of **bis(triphenylsilyl)chromate** to the autoclave.
- Purge the sealed autoclave with nitrogen for several minutes.
- Heat the vessel to 170 °C and bleed the pressure several times to remove residual nitrogen.
- Introduce ethylene to an initial pressure of 20,000 psi.
- Maintain the reaction temperature at 170-175 °C for 4 hours.
- After the reaction period, cool the autoclave and collect the polyethylene product.

Protocol 3: Preparation of Silica-Supported **Bis(triphenylsilyl)chromate** Catalyst

This protocol outlines the preparation of a heterogeneous catalyst by depositing **bis(triphenylsilyl)chromate** onto a silica support, a common practice to enhance catalytic activity.^[7]

Materials:

- Silica (e.g., ES70)
- **Bis(triphenylsilyl)chromate**
- Isopentane
- Diethyl aluminum ethoxide (or other aluminum alkyl)

- Nitrogen (high purity)

Equipment:

- Reactor with stirring and temperature control
- Drying system

Procedure:

- Dehydrate the silica by heating at 600 °C for 4 hours under a nitrogen atmosphere.[\[7\]](#)
- In a reactor purged of air and moisture, add the dehydrated silica.[\[7\]](#)
- Add a solution of **bis(triphenylsilyl)chromate** in isopentane to the silica.[\[7\]](#)
- Stir the mixture at 45 °C for 10 hours to ensure uniform deposition of the chromate onto the silica support.[\[7\]](#)
- Introduce diethyl aluminum ethoxide as a reducing agent and continue stirring for 2 hours at 45 °C.[\[7\]](#)
- Dry the catalyst by removing the solvent at an elevated temperature (e.g., 75 °C) to obtain the final supported catalyst.[\[7\]](#)

Quantitative Data

The following tables summarize quantitative data from various experimental setups for the synthesis and application of **bis(triphenylsilyl)chromate**.

Parameter	Example 1[6]	Example 2[6]	Example 3[6]
Starting Material	Triphenylchlorosilane	Triphenylchlorosilane	Triphenylchlorosilane
Reagents	K ₂ Cr ₂ O ₇ , KOH, Acetic Acid, Hexane	K ₂ Cr ₂ O ₇ , Acetic Acid	K ₂ Cr ₂ O ₇ , NaOH, Acetic Acid, Hexane
Reaction Temperature (°C)	50-60	40-50	20 → 80
Reaction Time (hours)	5	5	4
Yield (%)	97.4	66	91
Melting Point (°C)	154	151	154

Table 1: Synthesis of **Bis(triphenylsilyl)chromate** - Reaction Conditions and Yields.

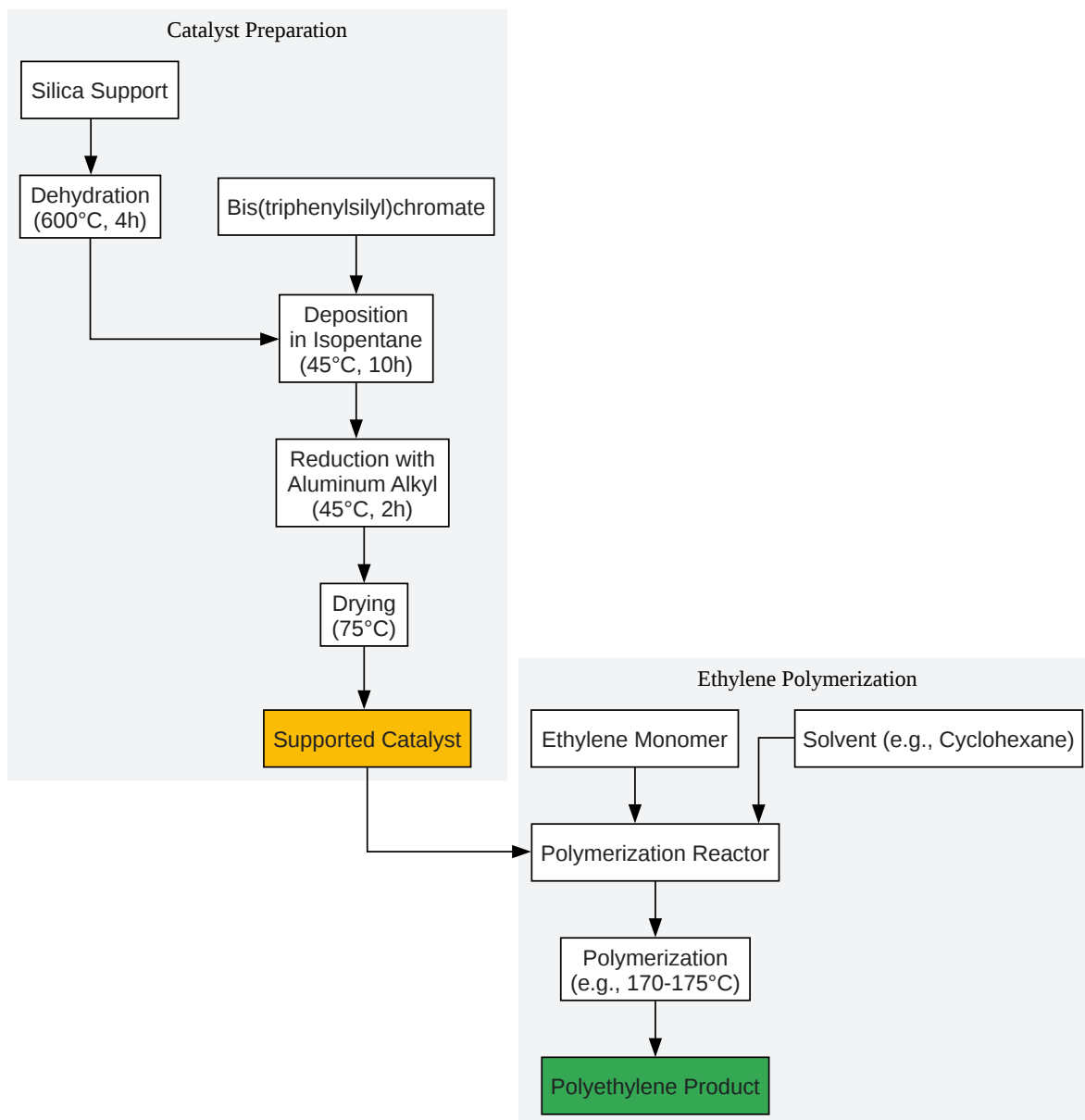
Catalyst System	Support	Co-catalyst	Polymerization Temperature (°C)	Polymer Yield (g PE/g cat)	Melt Index (g/10 min)
Bis(triphenylsilyl)chromate	None	None	170-175	~40	4.3
Bis(triphenylsilyl)chromate	Silica-Alumina	None	-	Markedly Increased Activity	-
Bis(triphenylsilyl)chromate	Silica	Aluminum Alkyl	-	Further Increased Activity	Variable (0 to high)

Table 2: Ethylene Polymerization Data with **Bis(triphenylsilyl)chromate**. (Note: Dashes indicate data not specified in the provided search results).

Visualizations

Polymerization Workflow

The following diagram illustrates a typical workflow for ethylene polymerization using a supported **bis(triphenylsilyl)chromate** catalyst.

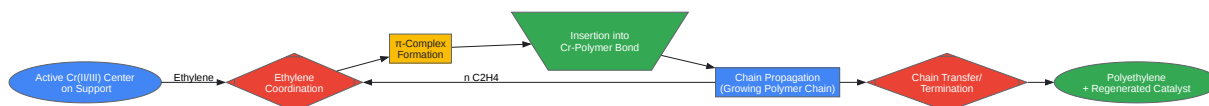


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Caption: Workflow for preparing a supported **bis(triphenylsilyl)chromate** catalyst and its use in ethylene polymerization.

Proposed Polymerization Mechanism

The polymerization mechanism is believed to follow a coordination-insertion pathway, similar to other Phillips-type catalysts. The active species is a reduced chromium center to which ethylene coordinates and subsequently inserts into the growing polymer chain.[8][9]



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Caption: A simplified representation of the ethylene polymerization mechanism catalyzed by a chromium center.

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